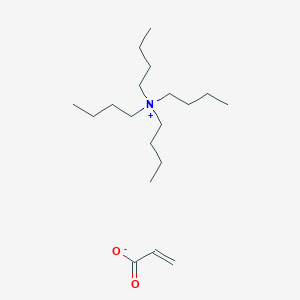
Tetrabutylammonium acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium acrylate is a chemical compound that belongs to the family of quaternary ammonium salts. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
Tetrabutylammonium acrylate acts as a catalyst in chemical reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur. As a surfactant, it reduces the surface tension between two immiscible liquids, allowing them to mix more easily. As a stabilizer, it prevents the aggregation of nanoparticles by forming a protective layer around them.
Biochemical and Physiological Effects:
Tetrabutylammonium acrylate does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged.
Advantages and Limitations for Lab Experiments
Tetrabutylammonium acrylate has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a wide range of applications. However, it also has some limitations. It is highly toxic and should be handled with care. It can also cause skin and eye irritation.
Future Directions
There are several future directions for the use of Tetrabutylammonium acrylate in scientific research. One area of interest is the synthesis of new materials, such as polymers and nanoparticles, using Tetrabutylammonium acrylate as a catalyst or stabilizer. Another area of interest is the development of new analytical methods using Tetrabutylammonium acrylate as a reagent. Additionally, Tetrabutylammonium acrylate could be used in the development of new drugs and therapies. Overall, Tetrabutylammonium acrylate is a valuable compound with many potential applications in scientific research.
Scientific Research Applications
Tetrabutylammonium acrylate has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as polymerization, esterification, and transesterification. It is also used as a surfactant in emulsion polymerization and as a stabilizer in the synthesis of nanoparticles. Additionally, Tetrabutylammonium acrylate is used as a reagent in the analysis of various substances, such as amino acids, peptides, and proteins.
properties
CAS RN |
16083-20-8 |
|---|---|
Product Name |
Tetrabutylammonium acrylate |
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
prop-2-enoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3(4)5/h5-16H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChI Key |
YFIQXXZYXQTDGB-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |
Other CAS RN |
16083-20-8 |
synonyms |
N,N,N-Tributyl-1-butanaminium·propenoic acidanion |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
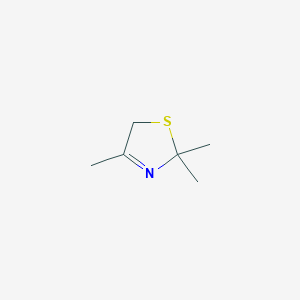
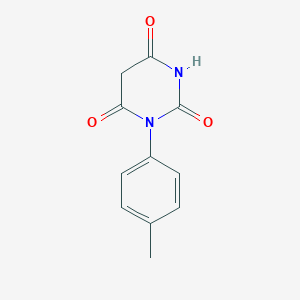
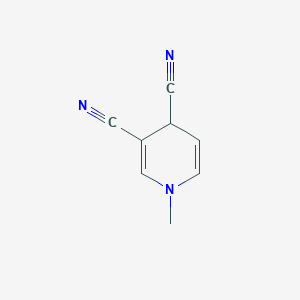
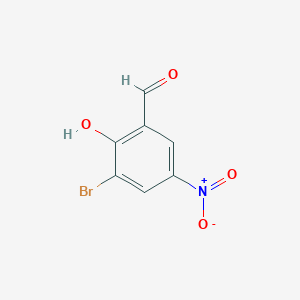

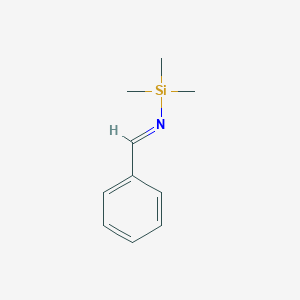





![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)